

Application Notes and Protocols: Duvelisib In Vitro Cell Viability Assays

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Compound of Interest

Compound Name: *Copiktra*
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Introduction

Duvelisib is an oral inhibitor of the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K)[1][2][3]. The PI3K signaling pathway is crucial for various cellular functions, including cell growth, proliferation, survival, and migration[1][2][4]. In certain hematologic malignancies, this pathway is often dysregulated, promoting tumor growth and survival[5][6]. Duvelisib's mechanism of action involves the dual inhibition of PI3K- δ and PI3K- γ , which disrupts B-cell receptor signaling and modulates the tumor microenvironment, respectively, leading to reduced proliferation and increased apoptosis of malignant cells[1][3][4].

These application notes provide detailed protocols for assessing the in vitro efficacy of duvelisib on cell viability using common colorimetric and luminescent assays. The provided methodologies are intended to serve as a guide for researchers in establishing robust and reproducible experiments to evaluate the cytotoxic and cytostatic effects of duvelisib.

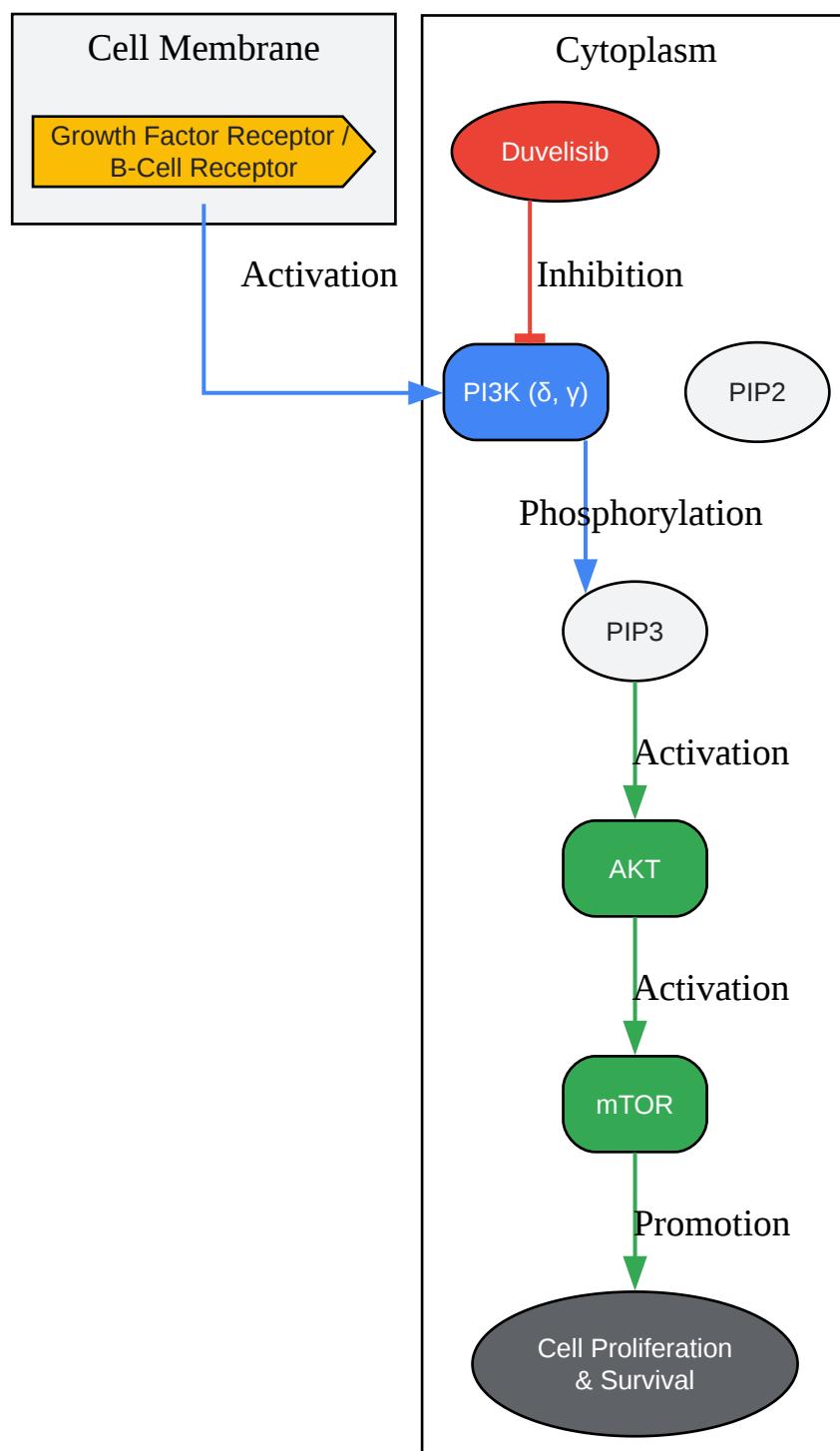
Data Presentation

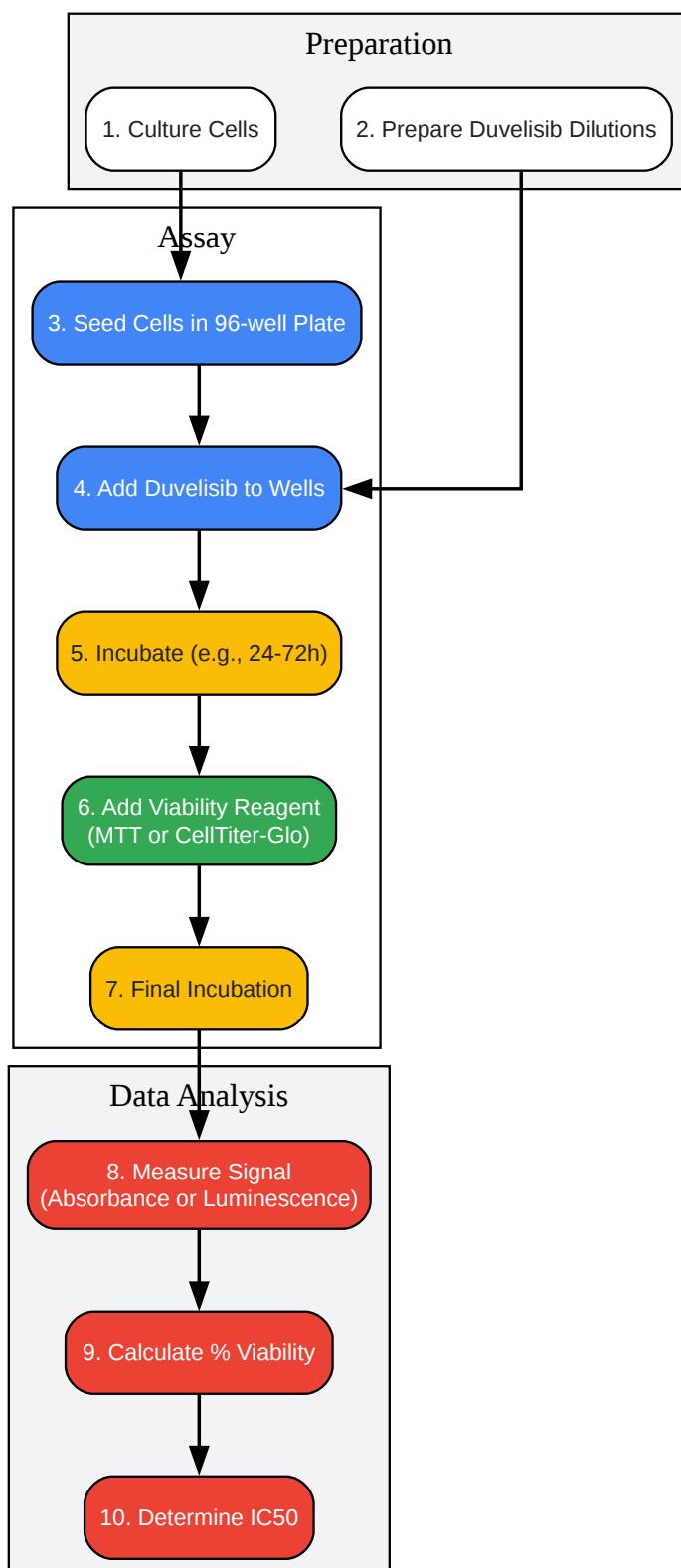
The following table summarizes the in vitro inhibitory potency of duvelisib against PI3K isoforms and its effect on the viability of various cell lines.

Target/Cell Line	Assay Type	IC50/EC50	Notes
p110 δ	Cell-free kinase assay	1 nM (IC50), 23 pM (Ki)	Highly potent inhibition of the delta isoform.[7]
p110 γ	Cell-free kinase assay	50 nM (IC50), 243 pM (Ki)	Potent inhibition of the gamma isoform.[7]
p110 α	Cell-free kinase assay	1602 nM (IC50)	Significantly less potent against the alpha isoform.[8][9]
p110 β	Cell-free kinase assay	85 nM (IC50)	Moderate potency against the beta isoform.[8][9]
Human B-cell proliferation	Proliferation assay	0.5 nM (EC50)	Strong anti-proliferative effect on B-cells.[7]
Human T-cell proliferation	Proliferation assay	9.5 nM (EC50)	Demonstrates immunomodulatory effects.[7][10]
DOHH-2 (Human B-cell lymphoma)	MTT assay (72 hrs)	0.2 μ M (IC50)	[9]
Jurkat (Human T-cell leukemia)	CellTiter-Glo (3 days)	1.9 μ M (IC50)	[7]
MOLT4 (Human T-cell leukemia)	CellTiter-Glo (3 days)	2.3 μ M (IC50)	[7]
MV4-11 (Human AML)	CellTiter-Glo (3 days)	4.4 μ M (IC50)	[7]
4T1 (Mouse breast cancer)	CCK-8 assay (24 hrs)	22.88 μ M (IC50)	[9]
A549 (Human lung carcinoma)	Not specified	> 100 μ M (IC50)	[9]

Signaling Pathway

The diagram below illustrates the simplified signaling pathway affected by duvelisib. Duvelisib targets the PI3K delta and gamma isoforms, which are critical components of the PI3K/AKT/mTOR signaling cascade.



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